molecular formula C4H12BrN B3029657 Isobutylamine hydrobromide CAS No. 74098-36-5

Isobutylamine hydrobromide

Cat. No.: B3029657
CAS No.: 74098-36-5
M. Wt: 154.05 g/mol
InChI Key: RFYSBVUZWGEPBE-UHFFFAOYSA-N
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Description

Isobutylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C4H12BrN and its molecular weight is 154.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 153.01531 g/mol and the complexity rating of the compound is 17.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cardiac Research

Isobutylamine hydrobromide (Iso) has been utilized in cardiac research. It was historically used as a clinical therapeutic and now serves as a means for inducing cardiac hypertrophy in research. A study compared the cardiac structural and functional effects of Iso with dobutamine, highlighting Iso's role in cardiac research (Anderson, Moore, & Larson, 2008).

2. Surface Tension Studies

In the field of chemistry, isobutylamine has been studied for its impact on surface tensions in aqueous solutions. This research provides insights into the interactions of hydrophobic molecules at interfaces, contributing to our understanding of surface properties in various solutions (Gliński, Chavepeyer, & Platten, 2001).

3. Enzyme Research

Isobutylamine plays a significant role in enzymology, where it is oxidized to isobutylhydroxylamine by a two-component enzyme system in the valanimycin producer, Streptomyces viridifaciens. This process is crucial in the biosynthesis of certain antibiotics (Parry & Li, 1997).

4. Capillary Gas Chromatography

Isobutylamine has been utilized in creating diamide derivatives of amino acids for the separation of enantiomeric isomers in chiral phase capillary gas chromatography. This application is essential in analytical chemistry, particularly in the separation and analysis of complex mixtures (Abe, Kawazuma, Fujimoto, & Nakahara, 1995).

5. Pheromone Research

In biological research, isobutylamine has been tested as a potential puberty-accelerating pheromone in mice, contributing to our understanding of animal behavior and developmental biology (Price & Vandenbergh, 1992).

6. Studies in Hydrophobic Interactions

Research involving isobutylamine in aqueous solutions has provided insights into hydrophobic interactions and aggregation reactions. This knowledge is vital in understanding molecular interactions in various environments, especially in biochemical processes (Nishikawa, Yoshida, & Nakano, 1988).

7. Material Science

Isobutylamine derivatives have been studied for their effects on bacterial cell attachment and biofilm formation on polyethylene surfaces, which is crucial in medical and water industry applications (Kręgiel & Niedzielska, 2014).

8. Molecular Biology

In molecular biology, isobutylamine is part of the study in cloning and overexpression of genes related to antibiotic biosynthesis in Streptomyces viridifaciens. Such research has significant implications for understanding genetic control in antibiotic production (Parry, Li, & Cooper, 1997).

Safety and Hazards

Isobutylamine, the base compound, is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

Isobutylammonium bromide (iBABr) has applications in perovskite LEDs and solar cells because its branched side-chain helps promote material solubility and device stability . It is believed that the larger iso-butylammonium cation will not fill into the perovskite cage, thus preventing the formation of 3D perovskite structures .

Properties

IUPAC Name

2-methylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSBVUZWGEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74098-36-5
Record name Isobutylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.